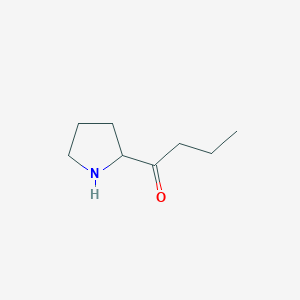
1-(Pyrrolidin-2-YL)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-2-YL)butan-1-one is an organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility
Métodos De Preparación
The synthesis of 1-(Pyrrolidin-2-YL)butan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of pyrrolidine with butanone under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of butanone to form the desired product .
Industrial production methods may involve more efficient catalytic processes to optimize yield and purity. For example, the use of transition metal catalysts such as palladium or nickel can facilitate the alkylation reaction under milder conditions, reducing the need for harsh reagents and improving overall efficiency .
Análisis De Reacciones Químicas
1-(Pyrrolidin-2-YL)butan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and polymers.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, which can further undergo various functionalization reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines .
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-2-YL)butan-1-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrrolidin-2-YL)butan-1-one and its derivatives involves interactions with various molecular targets and pathways. For example, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can modulate biochemical pathways and produce therapeutic effects .
In addition, the compound can interact with receptors on the cell surface, altering signal transduction pathways and influencing cellular responses. These interactions can lead to changes in gene expression, protein synthesis, and cellular metabolism .
Comparación Con Compuestos Similares
1-(Pyrrolidin-2-YL)butan-1-one can be compared with other similar compounds, such as pyrrolidine, pyrrolidin-2-one, and pyrrolidin-2,5-dione.
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor to more complex derivatives.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine that is commonly used in the synthesis of pharmaceuticals.
Pyrrolidin-2,5-dione: Another lactam derivative with two carbonyl groups, making it more reactive and versatile in organic synthesis.
The uniqueness of this compound lies in its specific functional groups and reactivity, which allow for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
1-pyrrolidin-2-ylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-2-4-8(10)7-5-3-6-9-7/h7,9H,2-6H2,1H3 |
Clave InChI |
HSKTZQYYGYXKCE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



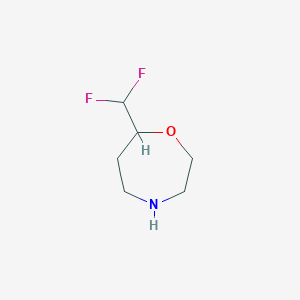
![[3-(3-Methoxyphenyl)pyrrolidin-3-YL]methanol](/img/structure/B13181158.png)



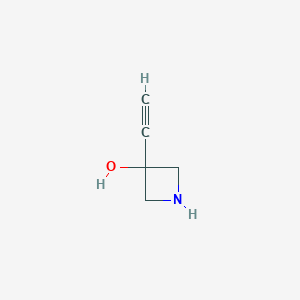


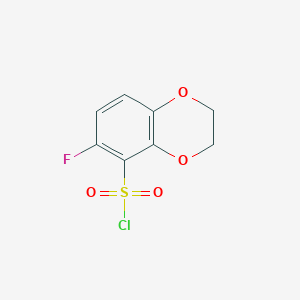
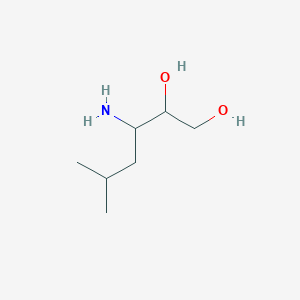

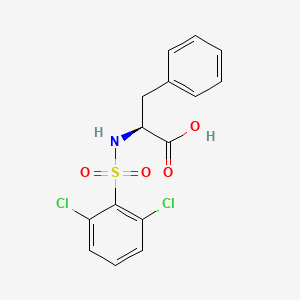
![1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
